![molecular formula C20H25N3O3 B14256996 2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 477565-79-0](/img/structure/B14256996.png)
2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes both hydrazinylidene and nitrophenyl groups
Vorbereitungsmethoden
The synthesis of 2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, which is used to form the cyclohexa-2,4-dien-1-one core. The introduction of the hydrazinylidene and nitrophenyl groups is achieved through subsequent substitution reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other hydrazinylidene and nitrophenyl derivatives. Compared to these compounds, 2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both butan-2-yl and nitrophenyl groups. This unique structure gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
477565-79-0 |
|---|---|
Molekularformel |
C20H25N3O3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2,4-di(butan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-5-13(3)15-11-16(14(4)6-2)20(24)18(12-15)22-21-17-9-7-8-10-19(17)23(25)26/h7-14,24H,5-6H2,1-4H3 |
InChI-Schlüssel |
UYMXOXFAXQPCSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
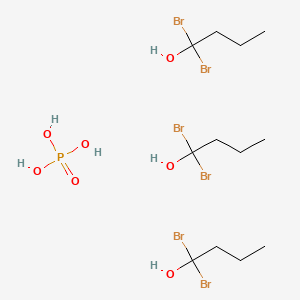

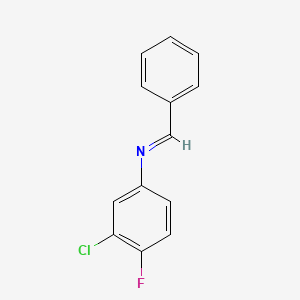
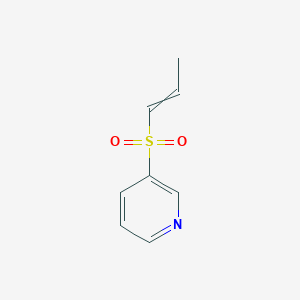
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
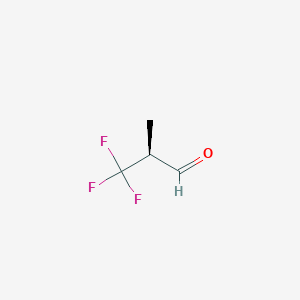
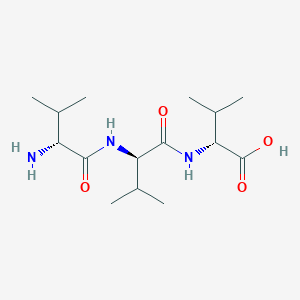
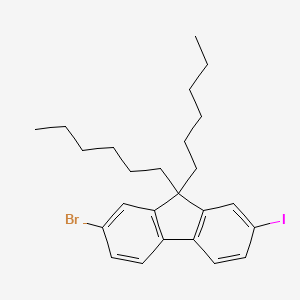
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
